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Compound of Interest

Compound Name: (R)-(-)-Hexahydromandelic acid

Cat. No.: B3012662 Get Quote

This guide provides an in-depth technical overview of (R)-(-)-Hexahydromandelic acid, a

valuable chiral building block for researchers and professionals in drug development and

chemical synthesis. We will move beyond simple data recitation to explore the causality behind

its synthesis and analytical methodologies, offering field-proven insights into its practical

application.

Core Chemical Identity and Physicochemical
Properties
(R)-(-)-Hexahydromandelic acid, also known as (R)-(−)-Cyclohexylhydroxyacetic acid, is a

derivative of mandelic acid where the phenyl ring has been fully hydrogenated to a

cyclohexane ring.[1] This structural modification retains the critical chiral center at the alpha-

carbon while altering the molecule's lipophilicity and conformational flexibility, making it a

subject of interest for creating novel chemical entities.

The molecule is a white to off-white crystalline solid, soluble in polar organic solvents such as

alcohols.[1] Its fundamental identifiers and properties are summarized below.
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Property Value Source(s)

CAS Number 53585-93-6 [1][2][3]

Molecular Formula C₈H₁₄O₃ [1][2]

Molecular Weight 158.19 g/mol [4]

Appearance White to off-white solid [1][2]

Melting Point 127-129 °C (lit.) [2]

Optical Activity
[α]¹⁸/D −23° (c = 1 in acetic

acid)
[2]

Purity (Typical)
≥98% assay, ≥99%

enantiomeric excess (ee)
[3]

SMILES O--INVALID-LINK--C(O)=O [1]

InChI Key
RRDPWAPIJGSANI-

SSDOTTSWSA-N

Chemical Structure:

Chemical structure of (R)-(-)-Hexahydromandelic acid

(Image depicts the (R) stereoisomer of cyclohexyl(hydroxy)acetic acid)

Synthesis and Stereochemical Control: A Tale of
Two Strategies
Obtaining enantiomerically pure (R)-(-)-Hexahydromandelic acid is paramount for its

application in stereospecific synthesis. Two primary strategies are employed: direct

stereoretentive synthesis from a chiral precursor and resolution of a racemic mixture.

Strategy A: Stereoretentive Catalytic Hydrogenation
The most efficient and atom-economical approach is the catalytic hydrogenation of the

corresponding enantiomer of mandelic acid. Starting with (R)-(-)-Mandelic acid ensures the

production of the desired (R)-(-)-Hexahydromandelic acid.
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The causality behind this choice is critical: the catalytic hydrogenation of the aromatic ring (e.g.,

using a rhodium-on-alumina catalyst) is highly effective and occurs under conditions that do not

typically affect the stereochemistry of the adjacent, non-aromatic chiral center.[5] This results in

a direct conversion with retention of configuration.

Starting Material

Final Product

(R)-(-)-Mandelic Acid

H₂ (100 psi)
5% Rhodium-on-Alumina

Methanol / Acetic Acid

(R)-(-)-Hexahydromandelic Acid

 Stereoretentive
Hydrogenation 

Click to download full resolution via product page

Caption: Stereoretentive synthesis workflow.

Experimental Protocol: Synthesis via Hydrogenation This protocol is adapted from the

established synthesis of the (S)-(+) enantiomer.[5]

Vessel Preparation: To a high-pressure hydrogenation vessel, add (R)-(-)-Mandelic acid

(76.0 g).

Catalyst and Solvent Addition: Add 5% rhodium-on-alumina catalyst (5 g) and a solution of

methanol (440 mL) containing glacial acetic acid (5 mL). The acid is crucial for maintaining
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catalyst activity and preventing side reactions.

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to

100 psi. Maintain vigorous stirring for approximately 10-12 hours, or until hydrogen uptake

ceases.

Workup: Depressurize the vessel. Remove the catalyst by filtration through a pad of Celite®.

The Celite is essential for removing the fine, pyrophoric catalyst particles safely.

Isolation: Remove the methanol from the filtrate using a rotary evaporator. The resulting solid

is the crude product.

Purification: Dissolve the solid in hot diethyl ether (~1 L), filter while hot to remove any

insoluble impurities, and reduce the volume to ~400 mL. Add cyclohexane (250 mL) and

continue to remove the ether by evaporation.

Crystallization: Cool the resulting cyclohexane solution under refrigeration for several hours.

The pure (R)-(-)-Hexahydromandelic acid will crystallize as a white solid.

Drying: Collect the crystals by filtration and dry them overnight in a vacuum oven at 40 °C.

Strategy B: Chiral Resolution of a Racemic Mixture
An alternative, albeit less direct, method is chiral resolution.[6] This process is necessary if the

starting material is a racemic (50:50) mixture of (R)- and (S)-Hexahydromandelic acid. The

principle relies on reacting the racemate with a single enantiomer of a chiral resolving agent

(often a chiral amine) to form a pair of diastereomeric salts.[7] These diastereomers have

different physical properties, such as solubility, allowing for their separation by fractional

crystallization.
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Caption: General principle of chiral resolution.

This method's primary disadvantage is that the theoretical maximum yield for the desired

enantiomer is only 50%, as the other half is discarded or must be racemized and recycled.[6][7]
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Analytical Characterization
Confirming the identity, chemical purity, and enantiomeric purity of (R)-(-)-Hexahydromandelic
acid is essential.

Enantiomeric Excess (ee) Determination by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining

the enantiomeric purity of chiral compounds.[8] The technique relies on a chiral stationary

phase (CSP) that interacts differently with the two enantiomers, leading to different retention

times.

Protocol: Chiral HPLC Method Development

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns, such as

CHIRALPAK® IC, are often effective for separating acidic compounds.[8]

Mobile Phase Preparation: A typical mobile phase consists of a nonpolar solvent (e.g., n-

hexane) with an alcohol modifier (e.g., isopropanol or ethanol).[8] An acidic additive, such as

0.1% trifluoroacetic acid (TFA), is required to suppress the ionization of the carboxylic acid

group, ensuring good peak shape and reproducible retention.[8]

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.

Isocratic Elution: Begin with an isocratic method (e.g., 90:10 hexane:isopropanol + 0.1%

TFA) at a flow rate of 0.5-1.0 mL/min.

Detection: Use a UV detector set to a wavelength where the molecule absorbs, typically

around 210 nm due to the lack of a strong chromophore.

Optimization: Adjust the ratio of hexane to alcohol to optimize the resolution between the two

enantiomer peaks. Increasing the alcohol content generally decreases retention time but

may reduce resolution.[8] The goal is to achieve baseline separation (Rs > 1.5).

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the R-

and S-enantiomers using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| *

100.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3012662?utm_src=pdf-body
https://www.benchchem.com/product/b3012662?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3709066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3709066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3709066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3709066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3709066/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3012662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purity Analysis by Gas Chromatography (GC)
GC analysis can determine chemical purity but is complicated by the low volatility and polar

nature of the molecule.[9] Derivatization is required to convert the polar carboxylic acid and

hydroxyl groups into more volatile esters and ethers, respectively, before injection. This makes

GC a less direct method than HPLC for this specific compound.

Applications in Research and Drug Development
The utility of (R)-(-)-Hexahydromandelic acid stems from its status as a chiral α-hydroxy acid,

a privileged scaffold in medicinal chemistry.

Chiral Building Block: It serves as a key intermediate in the synthesis of complex molecules.

For instance, it has been used in the synthesis of analogs of Pyridomycin, an

antimycobacterial natural product.

Precursor to Chiral Solvents: The molecule is a starting material for creating chiral ionic

liquids. These specialized solvents can be used to induce stereoselectivity in asymmetric

chemical reactions.

Chirality Sensing: It has been employed as a model compound in studies on chirality

sensing, where probes are designed to detect and differentiate between enantiomers using

techniques like circular dichroism.

Scaffold for Drug Discovery: While its parent, mandelic acid, is a well-known precursor for

antibiotics and antitumor agents, the hexahydro- derivative offers a more lipophilic and

conformationally distinct scaffold.[10][11] This can be exploited by drug development

professionals to improve a drug candidate's pharmacokinetic properties (e.g., membrane

permeability, metabolic stability) or to fine-tune its binding affinity with a biological target. The

transition from a flat phenyl ring to a three-dimensional cyclohexane chair conformation can

profoundly alter how a molecule fits into a receptor's binding pocket.

Conclusion
(R)-(-)-Hexahydromandelic acid is more than just a saturated analog of mandelic acid; it is a

specialized tool for the discerning chemist. Its well-defined stereochemistry, coupled with the

unique properties of the cyclohexyl group, makes it a valuable synthon for constructing novel
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pharmaceuticals and chiral materials. A thorough understanding of its stereoretentive synthesis

and the analytical methods required to verify its purity are essential for its effective application

in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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